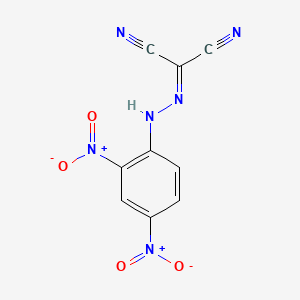
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is a chemical compound with the molecular formula C9H6N6O4 It is known for its distinctive structure, which includes a dinitrophenyl group attached to a hydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- can be synthesized through a reaction involving dinitrophenylhydrazine and malononitrile. The reaction typically occurs under acidic conditions, where the dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenylamines.
Applications De Recherche Scientifique
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
Malononitrile: A precursor in the synthesis of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-, known for its reactivity in forming various derivatives.
Uniqueness
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is unique due to its combination of a dinitrophenyl group and a hydrazono group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
3780-90-3 |
|---|---|
Formule moléculaire |
C9H4N6O4 |
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4N6O4/c10-4-6(5-11)12-13-8-2-1-7(14(16)17)3-9(8)15(18)19/h1-3,13H |
Clé InChI |
LKNKPNMNXMDFIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


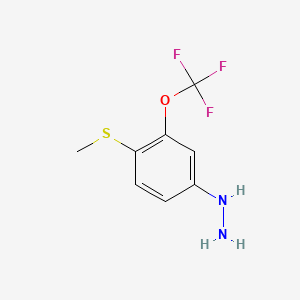
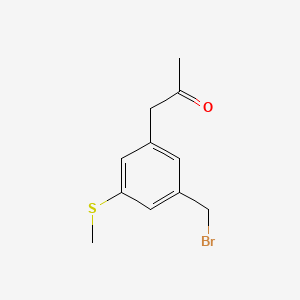
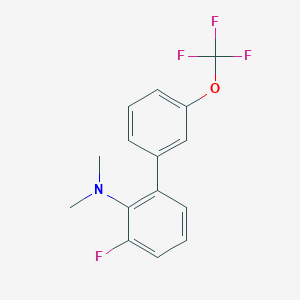
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
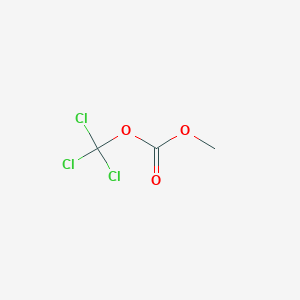
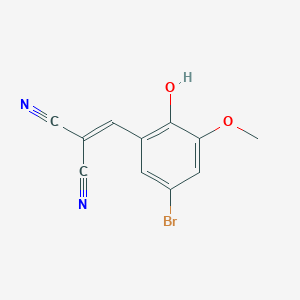


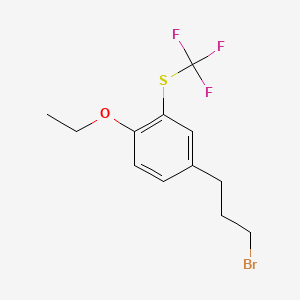

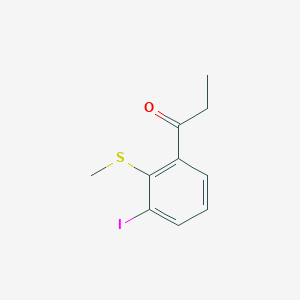

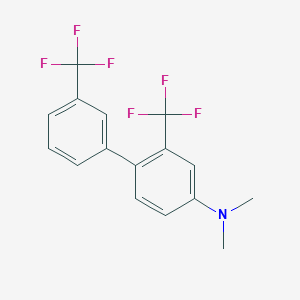
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
